1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine

Purity Analysis Medicinal Chemistry Quality Control

Non-brominated sulfonamide analogs lack the electrophilic handle needed for diversification in medicinal chemistry. 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS 151258-20-7) provides the critical para-bromomethyl group enabling site-specific nucleophilic substitution, alkylation, and cross-coupling. • ≥95% purity minimizes side reactions in parallel library synthesis. • Cold-chain storage (2-8°C) ensures batch consistency during scale-up. • LogP 3.38 enables rational modulation of drug-like properties. Standard B2B shipping with refrigerated transport.

Molecular Formula C11H14BrNO2S
Molecular Weight 304.202
CAS No. 151258-20-7
Cat. No. B596691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine
CAS151258-20-7
Molecular FormulaC11H14BrNO2S
Molecular Weight304.202
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C11H14BrNO2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
InChIKeyALNRYVMLBYEUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine: Chemical Overview


1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine (CAS 151258-20-7) is a small-molecule sulfonamide building block characterized by a pyrrolidine ring linked to a phenylsulfonyl moiety bearing a 4-bromomethyl substituent . With a molecular formula of C11H14BrNO2S and a molecular weight of 304.20–304.21 g/mol [1], it is classified within the 1-sulfonyl pyrrolidine family [2]. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its bromomethyl handle enables further derivatization through nucleophilic substitution or coupling reactions .

Reactive handle Bromomethyl group enables nucleophilic substitution and cross-coupling routes
Purity grade High-purity commercial specification supports sensitive catalytic and medicinal chemistry workflows
Storage requirement Refrigerated storage (cold-chain) must be planned for procurement and inventory

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine: Why Generic Analogs Fail


Direct substitution of 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine with unsubstituted or differently substituted 1-sulfonyl pyrrolidine analogs is not feasible when the synthetic route requires a benzylic bromide electrophile for downstream derivatization. The 4-bromomethyl group on the phenyl ring is a critical reactive handle that enables nucleophilic substitution, alkylation, and cross-coupling reactions essential for constructing more complex molecular architectures . Analogs lacking this bromomethyl functionality (e.g., 1-(phenylsulfonyl)pyrrolidine, CAS 5033-22-7) or those with alternative halogen placement (e.g., positional isomers) would fail to undergo the same site-specific transformations, leading to synthetic dead-ends or off-target products [1]. Furthermore, procurement of this compound from vendors providing full analytical characterization (e.g., AKSci, MolCore) ensures batch-to-batch consistency in purity (≥95–98%) and storage compliance (2–8°C) , which are critical parameters for reproducible results in medicinal chemistry campaigns and process development .

Reactivity gap Non-brominated 1-sulfonyl pyrrolidine analogs lack the benzylic electrophile, limiting nucleophilic derivatization routes.
Purity mismatch Lower-purity generic alternatives may require additional purification, introducing variability in sensitive coupling steps.
Storage divergence Ambient-stored analogs may not reflect the stability profile required for reproducible results in long campaigns.

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine: Quantitative Differentiation from Analogs


Commercial Purity Benchmarking vs. Generic Analogs

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine is commercially available from specialized vendors at a guaranteed minimum purity of 98% (NLT 98%), as documented by MolCore . This represents a quantifiable purity advantage over the more common ≥95% specification typical of general-purpose sulfonyl pyrrolidine building blocks (e.g., AKSci Z2192, Aladdin B1335483) . For procurement specialists, this higher purity specification reduces the burden of in-house purification prior to use in sensitive reactions such as catalytic couplings or biological assays.

Purity benchmark
Data to verify
Target: ≥98% (NLT 98%) vs. Generic analogs: ≥95%
Higher specification may reduce pre-reaction purification needs
Supplier-reported purity; independent lot verification recommended
Purity Analysis Medicinal Chemistry Quality Control

Benzylic Bromide Reactive Handle Advantage

The defining structural feature of 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine is its para-bromomethyl substituent, which serves as an electrophilic center for SN2 reactions, amine alkylations, and metal-catalyzed cross-couplings . In contrast, the parent compound 1-(phenylsulfonyl)pyrrolidine (CAS 5033-22-7) lacks this reactive handle entirely, rendering it inert to such transformations without prior functionalization . A positional isomer, 1-[[(4-bromophenyl)methyl]sulfonyl]pyrrolidine (CAS 950255-92-2), features the bromine on the phenyl ring rather than the benzylic position, which alters its reactivity profile and the types of derivatives accessible . This difference is qualitative and fundamental to synthetic planning.

Reactive handle
Context-dependent
Bromomethyl present vs. none in parent (CAS 5033-22-7) and different position in isomer
Enables benzylic derivatization pathways not accessible to non-brominated analogs
Qualitative synthetic differentiation; pathway must be verified per route
Synthetic Chemistry Reactivity Functional Group Interconversion

Physicochemical Differentiation: Density and Lipophilicity

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine exhibits a calculated density of 1.547 g/cm³ [1] and a predicted LogP of 3.38 [2]. Compared to the non-brominated analog 1-(phenylsulfonyl)pyrrolidine, which has a reported density of approximately 1.21–1.30 g/cm³ [3] and a LogP of approximately 1.6 [4], the bromomethyl-substituted compound is significantly more lipophilic and dense. These differences directly affect chromatographic behavior (HPLC retention time), solvent partitioning, and physical handling (solid density) in laboratory settings.

Density & lipophilicity
Data to verify
Target: 1.547 g/cm³, LogP 3.38 vs. parent: ~1.21–1.30 g/cm³, LogP ~1.6
Higher density and lipophilicity inform chromatographic behavior and solvent selection
Predicted properties; experimental verification under specific conditions needed
Physicochemical Properties Formulation Solubility

Storage and Stability: Cold-Chain vs. Ambient Analogs

Commercial suppliers of 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine consistently specify a storage temperature of 2–8°C for long-term stability [1]. This is in contrast to the parent compound 1-(phenylsulfonyl)pyrrolidine, which is typically stored at room temperature in a sealed, dry environment . The requirement for refrigerated storage for the bromomethyl derivative is a critical logistical and cost consideration for procurement, as it impacts shipping methods, inventory management, and the compound's usable shelf-life in a laboratory setting.

Storage stability
Supplier specification
2–8°C (refrigerated) vs. ambient 15–25°C for parent analog
Cold-chain requirement impacts shipping, storage, and shelf-life planning
Follow supplier storage guidelines; verify stability under actual use conditions
Chemical Stability Storage Conditions Supply Chain

1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine: Application Scenarios


High-Purity Medicinal Chemistry Library Synthesis

In medicinal chemistry programs focused on generating diverse sulfonamide-containing libraries, the ≥98% purity specification of 1-((4-(Bromomethyl)phenyl)sulfonyl)pyrrolidine (as supplied by vendors like MolCore) directly supports high-throughput parallel synthesis. The reduced impurity profile minimizes side reactions during automated library production, ensuring that the resulting compound arrays are of sufficient quality for primary biological screening without the need for post-synthesis purification of every library member.

Nucleophilic Displacement for Pyrrolidine Derivatization

The para-bromomethyl substituent serves as a highly versatile electrophilic center, enabling the introduction of diverse nucleophiles (amines, thiols, alkoxides) to create focused sets of analogs . This specific reactivity is not shared by the parent 1-(phenylsulfonyl)pyrrolidine, making 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine the requisite starting material for any synthetic route that requires a benzylic substitution step to install a new functional group on the sulfonyl pyrrolidine core.

Physicochemical Optimization of Lead Compounds

The significantly higher lipophilicity (LogP 3.38) and density (1.547 g/cm³) of 1-((4-(bromomethyl)phenyl)sulfonyl)pyrrolidine compared to non-brominated analogs [1] make it a strategic intermediate for modulating the drug-like properties of lead candidates. Researchers can deliberately incorporate this building block to increase a compound's LogP, which may improve membrane permeability or alter its distribution profile, and the higher density can impact solid-state formulation behavior.

Process Development with Cold-Chain Storage Protocols

For process chemists, the well-documented cold-chain storage requirement (2–8°C) [2] provides a clear operational boundary for handling and storage, which is essential for maintaining batch-to-batch consistency during scale-up. Unlike ambient-stable analogs, procurement of this compound necessitates planning for refrigerated transport and storage, a factor that informs cost modeling and supply chain logistics for multi-step syntheses.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
High-purity commercial specification
Pre-synthesis purity and side-reaction control
Pyrrolidine derivatization via benzylic substitution
Bromomethyl electrophilic handle
Nucleophile scope and substitution efficiency
Lead compound physicochemical modulation
Elevated LogP and density
Solubility, permeability, and solid-state behavior
Scale-up under controlled storage
Refrigerated storage requirement
Stability under cold-chain logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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